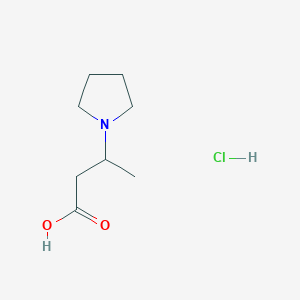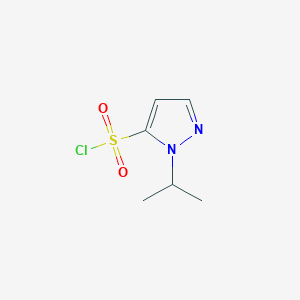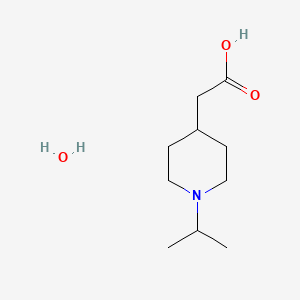
1-Bromo-4-(difluoromethyl)-2-fluorobenzene
Descripción general
Descripción
1-Bromo-4-(difluoromethyl)-2-fluorobenzene is a chemical compound with the empirical formula C7H5BrF2 . It has a molecular weight of 207.02 . The compound is also known by the synonym 4-Bromo-α,α-difluorotoluene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a difluoromethyl group, and a fluorine atom . The SMILES string representation of the molecule is FC(F)c1ccc(Br)cc1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.604 g/mL at 25 °C and a refractive index (n20/D) of 1.514 .Aplicaciones Científicas De Investigación
Electrochemical Studies
- Fluorination Mechanisms : Research on the electrochemical fluorination of aromatic compounds, including halobenzenes like 1-bromo-4-fluorobenzene, helps understand the formation mechanisms of fluorinated compounds such as 1,4-difluorobenzene (Horio et al., 1996).
Radiochemical Synthesis
- Synthesis for 18F-arylation Reactions : The synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is important for 18F-arylation reactions, useful in medical imaging and drug development (Ermert et al., 2004).
Chemical Reactions and Synthesis
- Synthesis Processes : Investigations into the synthesis of 1-bromo-2-fluorobenzene provide insight into diazotization and the preparation of diazonium salts, relevant for various chemical synthesis processes (Rutherford & Redmond, 2003).
- Photodissociation Studies : Studies on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene enhance understanding of molecular fragmentation and reaction dynamics, which is vital in fields like atmospheric chemistry and laser technology (Gu et al., 2001).
Materials Science and Engineering
- Electrochemical Fluorination : Investigations into the electrochemical fluorination of compounds like difluoromethylbenzene, related to 1-bromo-4-(difluoromethyl)-2-fluorobenzene, contribute to the development of new materials and compounds (Momota et al., 1998).
Vibrational Spectroscopy
- Vibrational Analysis : Research on the vibrational spectra of trisubstituted benzenes, including 1-bromo-4-fluorobenzene, aids in the development of vibrational spectroscopy methods and materials characterization (Reddy & Rao, 1994).
Catalysis and Organic Synthesis
- Carbonylative Reactions : The study of carbonylative reactions of 1-bromo-2-fluorobenzenes opens pathways for the synthesis of various heterocycles, an area of immense interest in organic chemistry and pharmaceuticals (Chen et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene . These factors could include conditions such as temperature, pH, and the presence of other molecules, which can affect the compound’s physical and chemical properties, its interactions with targets, and its overall biological activity.
Propiedades
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFLYOWMGULWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214386-70-5 | |
| Record name | 1-bromo-4-(difluoromethyl)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)

